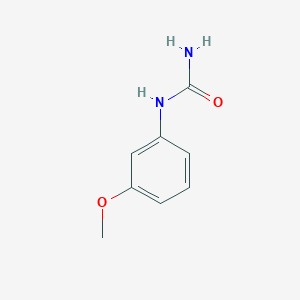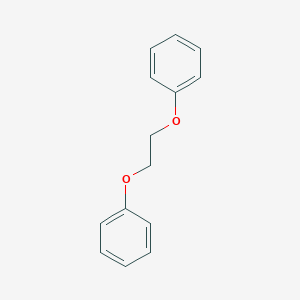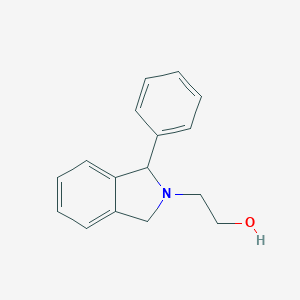
2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol
Vue d'ensemble
Description
This compound is a derivative of isoindole, a heterocyclic organic compound consisting of an indole partially saturated with two double bonds . The structure also suggests the presence of a phenyl group (a ring of 6 carbon atoms, C6H5-) and an ethanol group (C2H5OH).
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, isoindole derivatives can be synthesized from phthalic anhydride and various other compounds . The exact method would depend on the specific substituents and their positions on the isoindole ring.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the isoindole ring, the phenyl group, and the ethanol group. Isoindole derivatives are known to participate in a variety of chemical reactions .Applications De Recherche Scientifique
Synthesis of Benzoxazocine and Benzoxazonine Derivatives : Bremner and Thirasasana (1982) demonstrated that reacting cyanogen bromide with 2-(1-phenyl-2,3-dihydro-1H-isoindol-2-yl)ethanol leads to the synthesis of benzoxazocine and benzoxazonine derivatives, which are useful in creating the analgesic Nefopam (Bremner & Thirasasana, 1982).
Antimicrobial Agents : Kottapalle and Shinde (2021) synthesized compounds with antimicrobial properties by reacting 2-(1-phenyl-2,3-dihydro-1H-isoindol-2-yl)ethanol derivatives. These compounds showed significant antibacterial and antifungal activities (Kottapalle & Shinde, 2021).
Molecular Structure Studies : Percino et al. (2015) focused on the molecular structure of a similar compound, 1-phenyl-2-(2-pyridyl)ethanol, revealing insights into its stability and hydrogen bonds formation. Such information can be crucial in the development of related compounds (Percino et al., 2015).
Controlled Release of Bioactives : Zarandona et al. (2020) developed chitosan films containing β-cyclodextrin inclusion complexes with 2-phenyl ethanol for controlled release. This approach is significant in food and pharmaceutical applications for stabilizing volatile compounds (Zarandona et al., 2020).
Green Chemistry in Chemical Production : Yadav and Lawate (2011) described a green chemistry approach to producing 2-phenyl ethanol, an important chemical in perfumes and soaps, via hydrogenation of styrene oxide. This method is environmentally friendly and efficient (Yadav & Lawate, 2011).
Orientations Futures
Propriétés
IUPAC Name |
2-(1-phenyl-1,3-dihydroisoindol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c18-11-10-17-12-14-8-4-5-9-15(14)16(17)13-6-2-1-3-7-13/h1-9,16,18H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVBVIRIZTVNSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(N1CCO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517629 | |
| Record name | 2-(1-Phenyl-1,3-dihydro-2H-isoindol-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol | |
CAS RN |
18409-76-2 | |
| Record name | 2-(1-Phenyl-1,3-dihydro-2H-isoindol-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



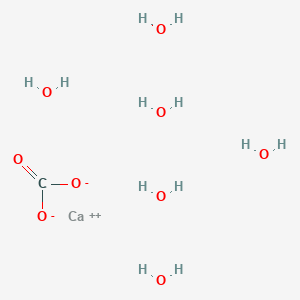
![(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B93594.png)
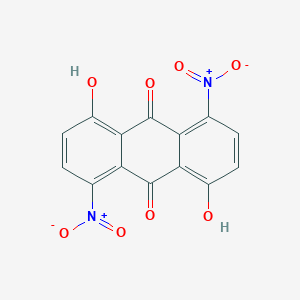
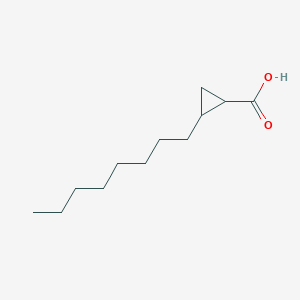
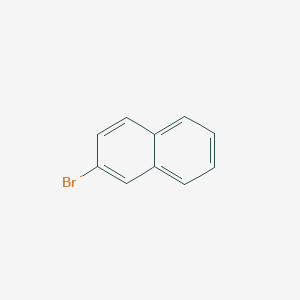
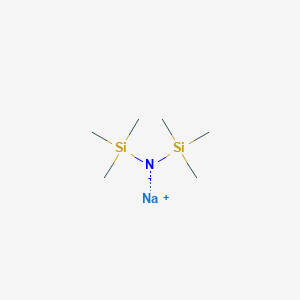
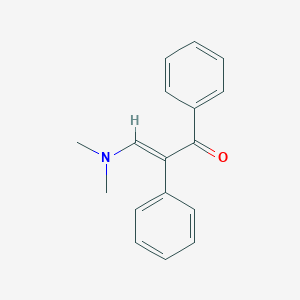
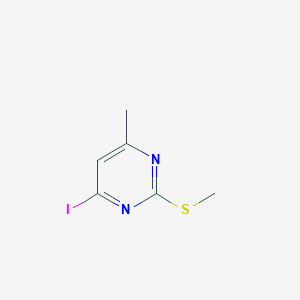
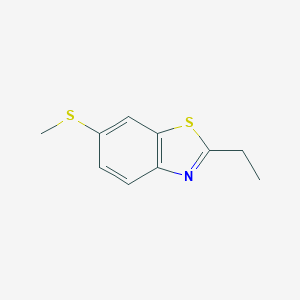
![2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B93610.png)
